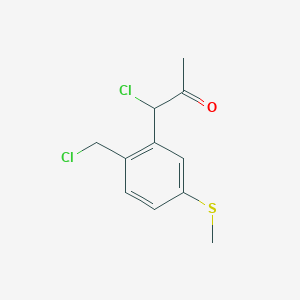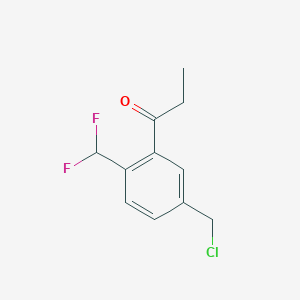
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O. This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)benzene and chloromethyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the chloromethyl and difluoromethyl groups can influence the pharmacokinetic properties of the resulting compounds.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparación Con Compuestos Similares
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one: This compound has a similar structure but with different positions of the chloromethyl and difluoromethyl groups. The positional isomerism can lead to differences in reactivity and biological activity.
1-(3-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one: Another positional isomer with distinct chemical properties. The position of the substituents on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
1-(5-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-1-one: This compound also shares a similar structure but with different substituent positions
Propiedades
Fórmula molecular |
C11H11ClF2O |
|---|---|
Peso molecular |
232.65 g/mol |
Nombre IUPAC |
1-[5-(chloromethyl)-2-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O/c1-2-10(15)9-5-7(6-12)3-4-8(9)11(13)14/h3-5,11H,2,6H2,1H3 |
Clave InChI |
AYVMRHLLIQYQJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)CCl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


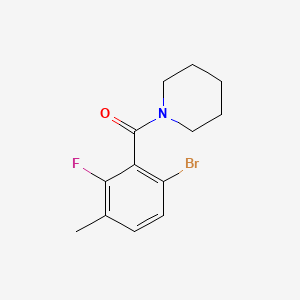
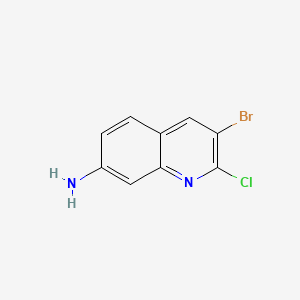
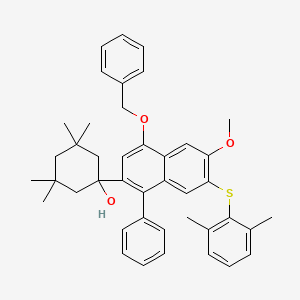
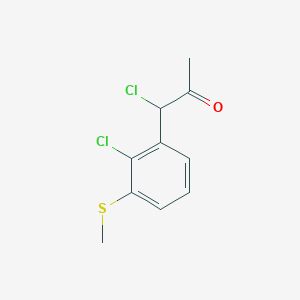

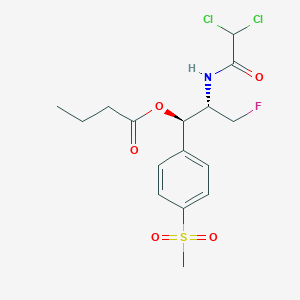
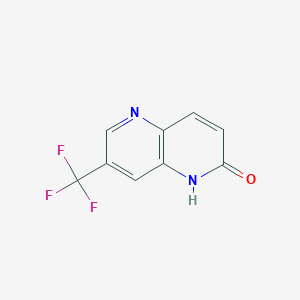

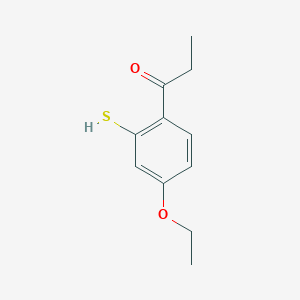
![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)
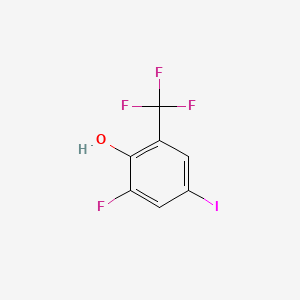
![tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B14041616.png)

